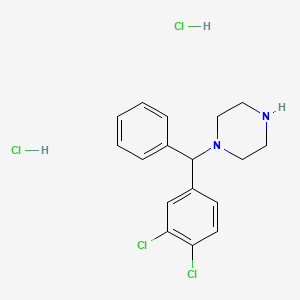
1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is an N-substituted piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is represented by the empirical formula C17H20Cl4N2 . The molecular weight is 394.17 .Physical And Chemical Properties Analysis
“1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is a solid compound . Its freezing point and boiling point are 335.65K and 643.73K respectively . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .科学的研究の応用
Preparation and Synthesis
1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a compound of interest in various fields of chemical research. One area of focus is the preparation and synthesis of related compounds. For instance, Li Ning-wei (2006) explored two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, a related pharmaceutical intermediate. The research emphasized optimizing the quality and quantity of the final product, achieving a total yield of 53.3%. The study provided valuable insights into the factors influencing each reaction stage and confirmed the structure of the compound using IR and 1HNMR (Li Ning-wei, 2006). Another study by Quan (2006) also described the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions, achieving a total yield of 48.2%. The study's findings helped in understanding the influence of alkylation, acidulation, and nitro group reduction (Z. Quan, 2006).
Antitumor and Anticancer Applications
The compound and its derivatives have shown promise in antitumor and anticancer applications. A study by Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides, which were tested for their effect on tumor DNA methylation processes in vitro. This research highlighted the potential therapeutic applications of these compounds in cancer treatment (N. Hakobyan et al., 2020). Similarly, a study by Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their anticancer activities, revealing promising antiproliferative agents against breast cancer cells (L. Yurttaş et al., 2014).
Structural and Pharmaceutical Studies
Structural studies and pharmaceutical applications are also notable areas of research. For example, the study by Song et al. (2012) described the structural properties of a compound containing a piperazin-1-ium cation, highlighting the unique conformation and hydrogen bonding patterns. This research adds to the fundamental understanding of the compound's crystal structure (Yanxi Song et al., 2012). The study on Cetirizine, a piperazine antihistamine, by Arlette (1991) shows the compound's selective H1 histamine receptor antagonistic properties and its effectiveness in treating urticaria and allergic rhinitis (J. Arlette, 1991).
Safety And Hazards
将来の方向性
As for future directions, it’s important to note that piperazine derivatives are a significant area of research due to their wide range of biological and pharmaceutical activity . Therefore, further studies on “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” and similar compounds could lead to new developments in various fields, including medicine and pharmacology.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)-phenylmethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2.2ClH/c18-15-7-6-14(12-16(15)19)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21;;/h1-7,12,17,20H,8-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYMCHPXJXODCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)
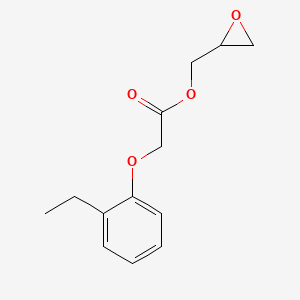
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)
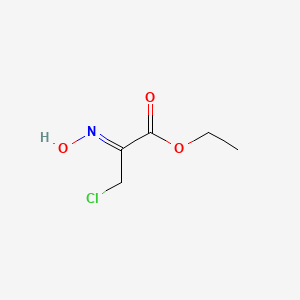
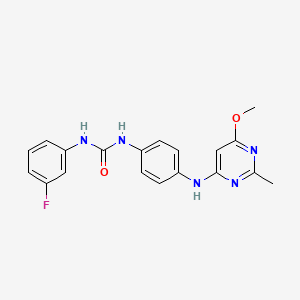
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
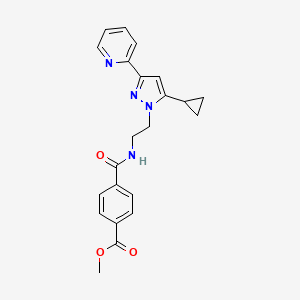
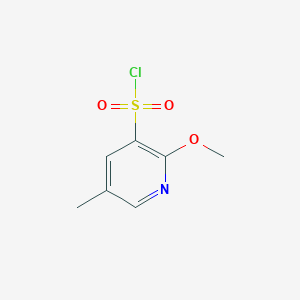
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)